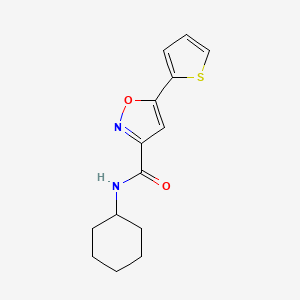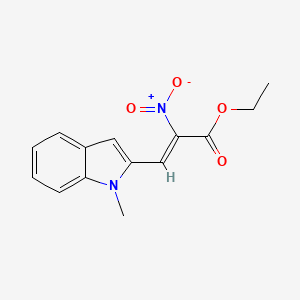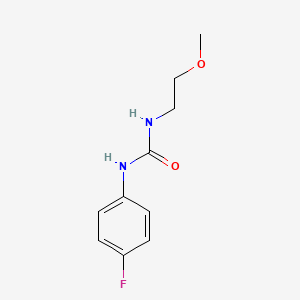
3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate
説明
3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate, also known as DCBAB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate varies depending on its application. In cancer treatment, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt pathway. In antimicrobial activity, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate disrupts bacterial cell membranes by interacting with the lipid bilayer and causing membrane depolarization. In pesticide development, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate acts as a feeding deterrent and disrupts insect growth and development.
Biochemical and Physiological Effects:
3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has been shown to have minimal toxicity in animal studies, with no observable adverse effects at low doses. However, at high doses, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate can cause liver and kidney damage. 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has several advantages for lab experiments, including its low toxicity, high efficacy, and ease of synthesis. However, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate also has limitations, including its limited solubility in water and potential for impurities in the synthesis process.
将来の方向性
There are several future directions for 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate research, including exploring its potential as a cancer treatment, investigating its mode of action in antimicrobial activity, and developing more efficient synthesis methods to reduce impurities. Additionally, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate could be further studied for its potential applications in other fields, such as crop protection and drug delivery systems.
In conclusion, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate is a chemical compound with potential applications in various fields, including cancer treatment, antimicrobial activity, and pesticide development. Its synthesis method has been optimized to achieve a high yield with minimal impurities. 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate's mechanism of action varies depending on its application, and it has minimal toxicity at low doses. However, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate also has limitations, including its limited solubility in water and potential for impurities in the synthesis process. There are several future directions for 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate research, including exploring its potential as a cancer treatment and developing more efficient synthesis methods.
科学的研究の応用
3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has been studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and pesticide development. In cancer treatment, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In antimicrobial activity, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In pesticide development, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has been explored as a potential alternative to traditional pesticides due to its low toxicity and high efficacy.
特性
IUPAC Name |
(3,4-dichlorophenyl)methyl 2-acetamido-5-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO3/c1-9(21)20-15-5-3-11(17)7-12(15)16(22)23-8-10-2-4-13(18)14(19)6-10/h2-7H,8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZGUIZAALPDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B4716843.png)
![N-(2,5-dichlorophenyl)-2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazinecarboxamide](/img/structure/B4716847.png)


![4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4716880.png)
![N-[6-bromo-2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide](/img/structure/B4716884.png)


![6,7-bis[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4716901.png)
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-methylbenzamide](/img/structure/B4716905.png)

![5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4716920.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4716941.png)
![2-bromo-4-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol](/img/structure/B4716943.png)